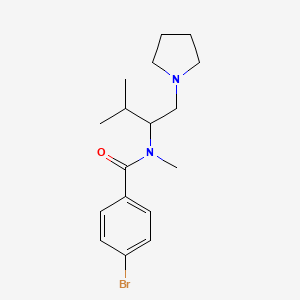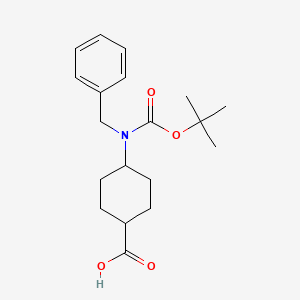
1-(5-(4-(Hydroxymethyl)phenyl)thiophen-2-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-(4-(Hydroxymethyl)phenyl)thiophen-2-yl)ethanone is an organic compound that features a thiophene ring substituted with a hydroxymethylphenyl group and an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-(4-(Hydroxymethyl)phenyl)thiophen-2-yl)ethanone typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with elemental sulfur.
Substitution with Hydroxymethylphenyl Group: The thiophene ring is then subjected to a Friedel-Crafts acylation reaction with 4-(hydroxymethyl)benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Ethanone Group:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(5-(4-(Hydroxymethyl)phenyl)thiophen-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ethanone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration with a mixture of concentrated nitric acid and sulfuric acid.
Major Products:
Oxidation: 1-(5-(4-(Carboxyphenyl)thiophen-2-yl)ethanone.
Reduction: 1-(5-(4-(Hydroxymethyl)phenyl)thiophen-2-yl)ethanol.
Substitution: 1-(5-(4-(Nitrophenyl)thiophen-2-yl)ethanone.
Scientific Research Applications
1-(5-(4-(Hydroxymethyl)phenyl)thiophen-2-yl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to certain biomolecules.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of 1-(5-(4-(Hydroxymethyl)phenyl)thiophen-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
1-(4-(Thiophen-2-yl)phenyl)ethanone: Lacks the hydroxymethyl group, resulting in different chemical reactivity and biological activity.
1-(5-(4-Methoxyphenyl)thiophen-2-yl)ethanone: Contains a methoxy group instead of a hydroxymethyl group, affecting its electronic properties and interactions.
Uniqueness: 1-(5-(4-(Hydroxymethyl)phenyl)thiophen-2-yl)ethanone is unique due to the presence of the hydroxymethyl group, which enhances its ability to form hydrogen bonds and participate in specific chemical reactions. This structural feature distinguishes it from other similar compounds and contributes to its diverse applications in scientific research.
Properties
Molecular Formula |
C13H12O2S |
|---|---|
Molecular Weight |
232.30 g/mol |
IUPAC Name |
1-[5-[4-(hydroxymethyl)phenyl]thiophen-2-yl]ethanone |
InChI |
InChI=1S/C13H12O2S/c1-9(15)12-6-7-13(16-12)11-4-2-10(8-14)3-5-11/h2-7,14H,8H2,1H3 |
InChI Key |
ZDUNIXJVPZKMIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(S1)C2=CC=C(C=C2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Sodium;2-[4-(10,13-dimethyl-3,7,12-trioxo-1,2,4,5,6,8,9,11,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl)pentanoylamino]ethanesulfonate](/img/structure/B12067020.png)







![5-Benzyloxy-3-(difluoromethyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B12067059.png)


![[2-Bromo-5-(oxan-4-yloxy)phenyl]methanamine](/img/structure/B12067086.png)
![5-Bromo-3-(difluoromethyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B12067087.png)

